Adenosine, N-benzoyl-2'-O-(2-methoxyethyl)-
Overview
Description
Adenosine, N-benzoyl-2’-O-(2-methoxyethyl)- is a modified nucleoside characterized by the presence of benzoyl and 2-methoxyethyl groups on the adenosine base. This compound is known for its enhanced stability and solubility compared to unmodified adenosine, making it a valuable tool in biochemical and pharmacological research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Adenosine, N-benzoyl-2’-O-(2-methoxyethyl)- involves the benzoylation of adenosine followed by the introduction of a 2-methoxyethyl group at the 2’-position. The benzoylation process typically involves the reaction of adenosine with benzoyl chloride in the presence of a base such as pyridine. The 2-methoxyethyl group is then introduced using 2-methoxyethyl chloride under basic conditions .
Industrial Production Methods
Industrial production methods for Adenosine, N-benzoyl-2’-O-(2-methoxyethyl)- are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to ensure high yield and purity, often using continuous flow reactors and automated systems to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Adenosine, N-benzoyl-2’-O-(2-methoxyethyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various derivatives with modified functional groups .
Scientific Research Applications
Adenosine, N-benzoyl-2’-O-(2-methoxyethyl)- has a wide range of scientific research applications, including:
Chemistry: Used as a probe to study nucleoside chemistry and interactions with various reagents.
Biology: Serves as a tool to investigate adenosine receptors and signaling pathways.
Industry: Utilized in the synthesis of nucleoside analogs for pharmaceutical research and development
Mechanism of Action
The mechanism of action of Adenosine, N-benzoyl-2’-O-(2-methoxyethyl)- involves its interaction with adenosine receptors, specifically the A1, A2A, A2B, and A3 subtypes. By acting as a selective agonist or antagonist, it modulates receptor activation and signal transduction pathways. The benzoyl group enhances binding affinity, while the 2-methoxyethyl group increases resistance to enzymatic hydrolysis, contributing to its stability and efficacy .
Comparison with Similar Compounds
Similar Compounds
Adenosine: The unmodified form, which is less stable and has limited cellular uptake.
N6-Benzoyl-2’-O-(2-methoxyethyl)adenosine: Another modified nucleoside with similar properties but different substitution patterns
Uniqueness
Adenosine, N-benzoyl-2’-O-(2-methoxyethyl)- is unique due to its enhanced stability and solubility, making it a valuable tool for studying adenosine receptors and developing new therapeutic agents. Its modifications provide resistance to enzymatic degradation and improve binding affinity, distinguishing it from other nucleoside analogs .
Properties
IUPAC Name |
N-[9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]purin-6-yl]benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O6/c1-29-7-8-30-16-15(27)13(9-26)31-20(16)25-11-23-14-17(21-10-22-18(14)25)24-19(28)12-5-3-2-4-6-12/h2-6,10-11,13,15-16,20,26-27H,7-9H2,1H3,(H,21,22,24,28)/t13-,15-,16-,20-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUFJMCSVNNGZFB-KHTYJDQRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1C(C(OC1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90612656 | |
Record name | N-Benzoyl-2'-O-(2-methoxyethyl)adenosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90612656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
429.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
333335-93-6 | |
Record name | N-Benzoyl-2'-O-(2-methoxyethyl)adenosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90612656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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